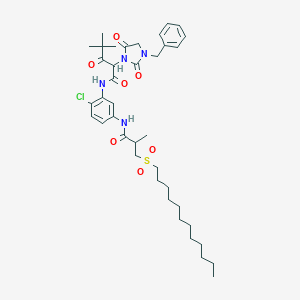![molecular formula C72H112O8 B054297 C-Undecylcalix[4]resorcinarene monohydrate CAS No. 112247-07-1](/img/structure/B54297.png)
C-Undecylcalix[4]resorcinarene monohydrate
Overview
Description
C-Undecylcalix4resorcinarene is an organic compound belonging to the calixarene family. It consists of a central phenolic ring and four resorcinol units connected by methylene bridges. This compound is known for its unique cavity structure, which imparts strong molecular recognition capabilities .
Mechanism of Action
Target of Action
C-Undecylcalix4resorcinarene monohydrate, also known as C-Undecylcalix4resorcinarene, is a macromolecular compound used in proteomics research . It is an excellent molecular platform that can be modified by introducing functional groups to multiple sites at the upper and lower rims .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. Due to the amphiphilic character of the calix resorcinarene molecules, they can form both well-ordered (stable) and insoluble monolayers at the air/water interface . This leads to precise Langmuir isotherms, which are critical in understanding the compound’s interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by C-Undecylcalix4resorcinarene derivatives play an important role in the development of self-assembly chemistry. Hydrogen bonding and metal coordination are the two most common interactions to obtain multicomponent structures .
Pharmacokinetics
The pharmacokinetics of C-Undecylcalix4resorcinarene monohydrate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not explicitly mentioned in the search results
Result of Action
C-Undecylcalix4resorcinarene monohydrate acts as a molecular recognition layer, which increases the adsorption capacity of molecules on the surface of the electrode . Moreover, it has been used as antioxidants for endothermic hydrocarbon fuels Thus, macromolecular calixarene compounds were developed as thermally stable antioxidants to overcome the shortcomings of conventional small molecular hindered phenol antioxidants .
Action Environment
The action environment of C-Undecylcalix4resorcinarene monohydrate can influence its action, efficacy, and stability. For instance, its amphiphilic character allows it to form both well-ordered (stable) and insoluble monolayers at the air/water interface . This property is crucial in environments where precise Langmuir isotherms are required .
Preparation Methods
Synthetic Routes and Reaction Conditions
C-Undecylcalix4resorcinarene is typically synthesized through the acid-catalyzed condensation of resorcinol with undecanal. The reaction is carried out in the presence of an inorganic acid, such as concentrated hydrochloric acid, under reflux conditions . The reaction mixture is then cooled, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for C-Undecylcalix4resorcinarene are not widely documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
C-Undecylcalix4resorcinarene undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: Reduction reactions can convert quinones back to phenolic hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Alkyl halides and acid chlorides are common reagents for substitution reactions.
Major Products
The major products formed from these reactions include quinones, ethers, and esters, depending on the specific reagents and conditions used .
Scientific Research Applications
C-Undecylcalix4resorcinarene has a wide range of applications in scientific research:
Industry: C-Undecylcalixresorcinarene is used in the development of advanced materials, such as sensors and catalysts.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
C-Undecylcalix4resorcinarene is unique due to its specific alkyl chain length, which influences its solubility, molecular recognition capabilities, and self-assembly properties. Compared to other calix4resorcinarenes, the undecyl chain provides a balance between hydrophobicity and flexibility, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGYPIHQCVVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112247-07-1 | |
| Record name | C-Undecylcalix[4]resorcinarene Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(E)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B54233.png)




